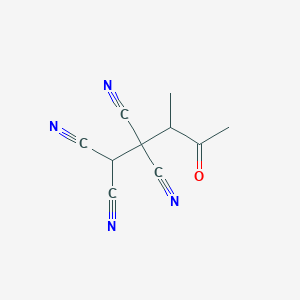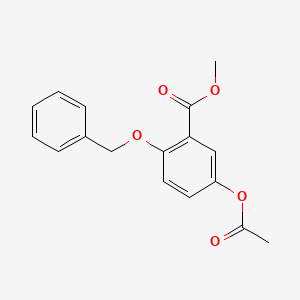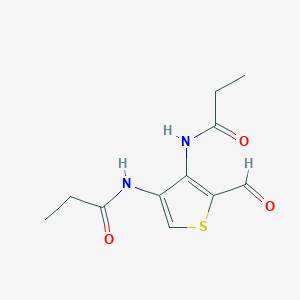
N,N'-(2-Formylthiene-3,4-diyl)dipropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group attached to a thiene ring, which is further connected to two propanamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide typically involves the reaction of 2-formylthiophene with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiene ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the thiene ring, leading to a wide range of derivatives.
科学研究应用
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The formyl group and thiene ring are key functional groups that contribute to its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(2-Formylthiene-3,4-diyl)bis(2,2-dimethylpropanamide)
Comparison
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is unique due to its specific structure and the presence of propanamide groups. Compared to similar compounds like N,N’-(2-Formylthiene-3,4-diyl)diacetamide, it may exhibit different reactivity and properties due to the differences in the amide groups. These structural variations can lead to differences in their applications and effectiveness in various fields.
属性
CAS 编号 |
90070-02-3 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC 名称 |
N-[5-formyl-4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-3-9(15)12-7-6-17-8(5-14)11(7)13-10(16)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
InChI 键 |
QCCNBGOASYKEFB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CSC(=C1NC(=O)CC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


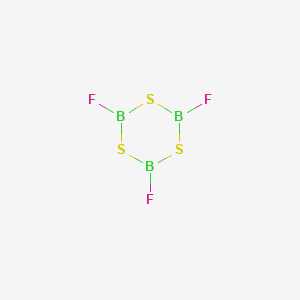
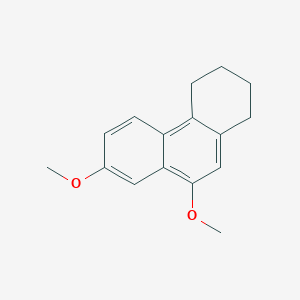
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
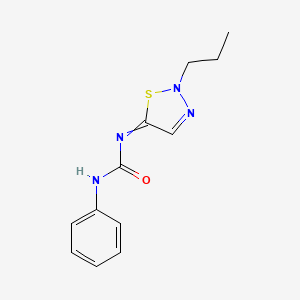
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
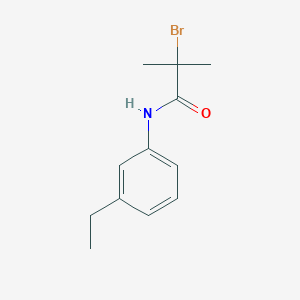
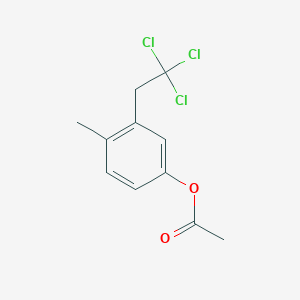
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
